(-)-Cyclopenin (CAS: 20007-87-8) is a naturally occurring fungal benzodiazepine alkaloid characterized by a unique spiro-oxirane (epoxide) ring system. In procurement and material selection, it is primarily valued as a highly specific biosynthetic intermediate and a versatile synthetic precursor for quinolone scaffolds. Unlike generic benzodiazepines, the reactive epoxide and unsubstituted amide nitrogen of (-)-cyclopenin allow for specialized ring-contraction reactions, making it an essential substrate for enzymatic assays involving cyclopenase and a critical building block for synthesizing viridicatin-type libraries[1]. Furthermore, its potent and highly selective biological activities establish it as a premium reference standard in cholinesterase and viral protease inhibition assays .
Substituting (-)-cyclopenin with closely related fungal metabolites or synthetic analogs fundamentally disrupts both chemical and enzymatic workflows. Using cyclopenol—which possesses an additional meta-hydroxyl group—forces any subsequent ring-contraction to yield viridicatol rather than viridicatin, altering the downstream scaffold [1]. Attempting to bypass the benzodiazepine stage by directly procuring viridicatin eliminates the ability to study the upstream spiro-epoxide rearrangement or cytochrome P450-mediated meta-hydroxylations, as viridicatin is not a substrate for these enzymes [1]. Furthermore, N-methylated cyclopenin analogs fail to undergo base-catalyzed rearrangement due to the lack of an essential NH-proton, proving that the exact structural features of (-)-cyclopenin are strictly required for its unique reactivity profile [2].
The synthesis of viridicatin from (-)-cyclopenin relies on a ring contraction that extrudes methyl isocyanate. (-)-Cyclopenin successfully undergoes this rearrangement in both acidic (1N HCl) and basic (1N NaOH or 30% aqueous ammonia) conditions. In contrast, its direct comparator, N-methylcyclopenin, only affords N-methylviridicatin in the presence of acid, completely failing to rearrange under basic conditions [1]. This confirms that the unsubstituted NH-proton of (-)-cyclopenin is an absolute requirement for base-catalyzed quinolone scaffold generation.
| Evidence Dimension | Base-Catalyzed Rearrangement to Quinolone |
| Target Compound Data | (-)-Cyclopenin: Successful conversion to viridicatin |
| Comparator Or Baseline | N-methylcyclopenin: Fails to convert under basic conditions |
| Quantified Difference | Absolute qualitative difference in base-compatibility |
| Conditions | 1N NaOH or 30% aqueous ammonia |
Dictates the selection of (-)-cyclopenin over methylated analogs when basic conditions are required for downstream quinolone library synthesis.
In the study of rare enzymatic meta-hydroxylations at monoalkylated benzene rings, (-)-cyclopenin serves as the specific substrate for the cytochrome P450 enzyme VdoD, which converts it to cyclopenol. When the downstream rearranged product, viridicatin, was tested as a substrate for VdoD, direct conversion to viridicatol was not detected[1]. This establishes that the meta-hydroxylation must occur at the spiro-epoxide benzodiazepine stage, not the quinolone stage.
| Evidence Dimension | Substrate Viability for VdoD (Cytochrome P450) |
| Target Compound Data | (-)-Cyclopenin: Successfully hydroxylated to cyclopenol |
| Comparator Or Baseline | Viridicatin: Not detected as a substrate |
| Quantified Difference | 100% dependency on the cyclopenin scaffold for enzymatic recognition |
| Conditions | Precursor feeding experiments in VdoD transformants |
Forces researchers studying fungal meta-hydroxylation to procure (-)-cyclopenin rather than downstream quinolones.
(-)-Cyclopenin demonstrates highly specific inhibition of human recombinant AChE, with an IC50 of 2.04 μM. When compared to its activity against recombinant equine BChE, the compound exhibits an IC50 greater than 4,080 μM, representing a >2,000-fold selectivity for AChE . This extreme differential makes it vastly superior to broad-spectrum cholinesterase inhibitors when isolating AChE-specific pathways.
| Evidence Dimension | Cholinesterase Inhibition (IC50) |
| Target Compound Data | (-)-Cyclopenin: 2.04 μM (AChE) |
| Comparator Or Baseline | (-)-Cyclopenin: >4,080 μM (BChE) |
| Quantified Difference | >2,000-fold selectivity for AChE |
| Conditions | In vitro human recombinant AChE vs. equine BChE assays |
Ensures precise targeting in neurochemical assays without confounding off-target effects from BChE inhibition.
(-)-Cyclopenin and its specific stereoisomers have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). Specific cyclopenin conformers exhibited an IC50 of approximately 0.40 μM. In stark contrast, structurally modified analogs (such as compound 3 in the comparative study) showed less than 30% inhibition at 10 μM, rendering them effectively inactive [1]. This highlights the critical nature of the exact (-)-cyclopenin stereostructure for maintaining stable hydrogen bonding and hydrophobic interactions within the Mpro active site.
| Evidence Dimension | SARS-CoV-2 Mpro Inhibition (IC50) |
| Target Compound Data | (-)-Cyclopenin conformers: ~0.40 μM |
| Comparator Or Baseline | Inactive cyclopenin analog (Compound 3): >10 μM |
| Quantified Difference | >25-fold higher potency |
| Conditions | In vitro SARS-CoV-2 Mpro catalytic activity assay |
Validates (-)-cyclopenin as a specific, high-potency scaffold for antiviral drug development, outperforming closely related fungal metabolites.
Because (-)-cyclopenin readily undergoes both acid- and base-catalyzed ring contraction and extrusion of methyl isocyanate, it is the ideal starting material for synthesizing viridicatin and complex 4-aryl-2-quinolone libraries. This chemical flexibility is lost in N-methylated analogs, making (-)-cyclopenin the required choice for base-compatible synthetic routes [1].
(-)-Cyclopenin is essential for in vitro assays characterizing cyclopenase (AsqI) activity and cytochrome P450 (VdoD) meta-hydroxylations. Since downstream products like viridicatin cannot be hydroxylated by VdoD, (-)-cyclopenin must be procured to accurately model the intermediate steps of fungal alkaloid biosynthesis [2].
With a >2,000-fold selectivity for acetylcholinesterase over butyrylcholinesterase, (-)-cyclopenin is perfectly suited as a reference standard in neurochemical screening. It allows researchers to isolate AChE-dependent pathways in synaptic transmission and neurodegenerative disease models without the confounding variables introduced by dual-action inhibitors .
Given its sub-micromolar IC50 against SARS-CoV-2 Mpro, (-)-cyclopenin serves as a validated hit compound for antiviral drug design. Its specific spiro-epoxide and benzodiazepine conformation provides a rigid scaffold for computational docking and SAR expansion, outperforming inactive structural analogs in targeted protease assays[3].